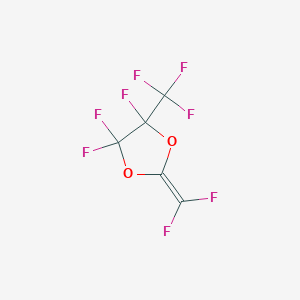

2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJVDJWCXSPUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884887 | |

| Record name | 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17256-52-9 | |

| Record name | 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17256-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017256529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base and Catalyst Systems

The choice of base and catalyst significantly impacts yield and selectivity. For example:

Table 1: Impact of Base and Catalyst on Reaction Outcomes

| Base | Catalyst | Solvent | Yield (%) | Selectivity (3aa:3ab) |

|---|---|---|---|---|

| KOtBu | AgCl | DMC | 83 | 88:12 |

| K₃PO₄ | AgCl | DMC | 55 | 71:29 |

| Cs₂CO₃ | AgCl | DMC | 85 | 75:25 |

Solvent Effects

Non-polar solvents like DMC favor higher selectivity (78:22) by minimizing side reactions, whereas polar solvents (e.g., DMF) reduce regioselectivity.

Stepwise Synthesis of 2-(Difluoromethylene)-4,4,5-Trifluoro-5-(Trifluoromethyl)-1,3-Dioxolane

Starting Materials

Reaction Protocol

-

Mixing Reactants : Combine perfluoropropylene epoxide (1.2 equiv) and 1,1-difluoroacetone (1.0 equiv) in DMC.

-

Catalyst Addition : Introduce AgCl (10 mol%) and KOtBu (20 mol%).

-

Reaction Conditions : Heat at 50°C under autogenous pressure for 48 hours.

-

Workup : Extract the product with dichloromethane, wash with water, and purify via fractional distillation.

Table 2: Typical Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 48 hours |

| Pressure | Autogenous |

| Yield | 70–75% |

| Purity | >95% (GC-MS) |

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be performed to modify the fluorinated groups.

Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and various metal-based catalysts for difluoromethylation . Reaction conditions often involve specific temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Materials Science

Polymerization and Composite Materials

One of the prominent applications of 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane is in the synthesis of fluorinated polymers. The compound can undergo polymerization to form poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), which exhibits excellent thermal stability and chemical resistance. These polymers are utilized in applications requiring high-performance materials such as:

- Coatings : Fluorinated polymers provide superior water and oil repellency.

- Sealants : Their chemical inertness makes them suitable for harsh environments.

The polymerization process can be initiated using perfluorodibenzoyl peroxide or similar initiators, resulting in materials that maintain clarity and high UV transmittance .

Pharmaceutical Applications

Drug Delivery Systems

The unique properties of this compound make it a candidate for use in drug delivery systems. Its fluorinated structure can enhance the solubility and bioavailability of certain pharmaceutical compounds. Research indicates that incorporating this dioxolane derivative into drug formulations can lead to improved pharmacokinetic profiles.

- Stability : The presence of multiple fluorine atoms increases the stability of drug molecules against metabolic degradation.

- Targeting : Fluorinated compounds can be designed to target specific tissues or cells more effectively.

Chemical Synthesis

Reagent and Intermediate

In organic synthesis, this compound serves as a valuable intermediate for the synthesis of various fluorinated compounds. Its ability to act as a reagent allows chemists to introduce fluorine into organic molecules selectively.

Key Reactions Involving the Compound:

| Reaction Type | Description |

|---|---|

| Cyclodimerization | Forms larger fluorinated cyclic compounds. |

| Nucleophilic Substitution | Utilized for introducing functional groups into target molecules. |

Case Study 1: Polymer Development

A study conducted by Mikes et al. (2007) demonstrated the synthesis of poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) through radical polymerization techniques. The resulting polymer exhibited a glass transition temperature between 130 °C and 134 °C, indicating its suitability for high-temperature applications .

Case Study 2: Drug Formulation

Research published in pharmaceutical journals highlights the use of fluorinated dioxolanes in enhancing the solubility of poorly soluble drugs. The incorporation of this compound into formulations has shown promising results in improving bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound’s fluorinated groups can interact with various enzymes and proteins, affecting their function and activity. The precise molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

- Molecular Formula : C₅F₈O₂

- Molecular Weight : 244.04 g/mol

- CAS Number : 17256-52-9

- SMILES : C(=C1OC(C(F)(O1)C(F)(F)F)(F)F)(F)F .

Structural Features: This compound is a highly fluorinated 1,3-dioxolane derivative, characterized by a difluoromethylene group (-CF₂-) and multiple trifluoromethyl (-CF₃) substituents. Its dense fluorination imparts exceptional thermal stability, chemical inertness, and oxygen permeability, making it valuable in advanced materials like fuel cell ionomers .

Comparison with Structurally Similar Compounds

1,3-Dioxolane (Non-Fluorinated Analog)

- Molecular Formula : C₃H₆O₂

- Applications : Primarily used as a solvent for polymer extraction (e.g., polyhydroxybutyrate (PHB)) .

- Key Differences: Thermal Stability: The non-fluorinated analog degrades at lower temperatures (<100°C), whereas the fluorinated compound (MMD) retains stability under high-temperature fuel cell conditions . Solvent Efficiency: 1,3-Dioxolane requires heating (80°C) for efficient PHB extraction, while MMD’s fluorination likely reduces volatility and enhances inertness in reactive environments .

4-Ethyl-5-Octyl-2,2-Bis(Trifluoromethyl)-1,3-Dioxolane

Hexafluoropropylene Oxide (HFPO)

- Molecular Formula : C₃F₆O

- Relevance: A fluorinated epoxide used alongside MMD in ionomer synthesis.

- Comparison: Reactivity: HFPO’s epoxide ring enables polymerization, while MMD’s dioxolane ring contributes to structural rigidity in ionomers . Fluorination Impact: Both compounds leverage fluorination for oxidative stability, but MMD’s higher fluorine density (C₅F₈O₂ vs. C₃F₆O) enhances oxygen permeability in fuel cell membranes .

Comparative Data Table

Biological Activity

The compound 2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane (CAS Number: 17256-52-9) is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : CFO

- Molecular Weight : 244.04 g/mol

- Boiling Point : 44 °C

- Density : 1.61 g/cm³ at 20 °C

The biological activity of this compound is largely attributed to its fluorinated groups, which enhance its stability and reactivity. The presence of multiple fluorine atoms can influence interactions with biological molecules such as enzymes and proteins. These interactions can modulate various signaling pathways and biological processes.

Anticancer Properties

Research has shown that fluorinated compounds often exhibit enhanced potency in cancer treatment. For instance, studies have indicated that the introduction of trifluoromethyl groups can significantly increase the inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. One study reported that derivatives containing fluorinated groups displayed improved cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Vorinostat | DU145 | 6.00 |

| SF5-Vorinostat | DU145 | 3.00 |

| SF5-Vorinostat | Hep-G2 | 1.50 |

This table illustrates the comparative potency of fluorinated compounds against human prostate cancer cells (DU145) and hepatocellular carcinoma cells (Hep-G2).

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The fluorinated structure allows for enhanced lipophilicity, which may facilitate better membrane permeability and enzyme binding affinity. For example, studies have shown that the introduction of trifluoromethyl groups can enhance the inhibition of reverse transcriptase enzymes, which are crucial in viral replication .

Study on HDAC Inhibition

A recent study evaluated the impact of various fluorinated compounds on HDAC activity. The results indicated that compounds similar to this compound exhibited significant inhibition against HDAC isoenzymes 1–3 and 6–8. The introduction of multiple fluorine atoms was correlated with increased potency and selectivity .

Synthesis and Application in Drug Development

The synthesis of this compound typically involves difluoromethylation processes that utilize metal-based methods for efficient incorporation of difluoromethylene groups into organic frameworks. Its stability and unique properties make it a valuable candidate for drug development, particularly in creating novel therapeutic agents with enhanced efficacy against resistant strains of diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane, and how are intermediates characterized?

- Methodology : The compound’s synthesis typically involves fluorination of precursor dioxolane derivatives under anhydrous conditions. For example, analogous fluorinated dioxolanes are synthesized via cyclocondensation of fluorinated aldehydes with diols, followed by selective fluorination using reagents like DAST (diethylaminosulfur trifluoride). Characterization employs multi-spectral analysis :

- IR spectroscopy to confirm C-F and C=O stretches (~1200–1100 cm⁻¹ and ~1750 cm⁻¹, respectively).

- ¹⁹F NMR to resolve fluorine environments (e.g., trifluoromethyl groups at δ −60 to −70 ppm).

- Mass spectrometry (HRMS) for molecular ion validation .

Q. What key physicochemical properties must be prioritized for experimental handling?

- Critical properties :

- Hydrolytic stability : Fluorinated dioxolanes are often moisture-sensitive; stability tests under controlled humidity (e.g., 40% RH at 25°C) are essential.

- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C to assess decomposition thresholds.

- Solubility : Screen in polar aprotic solvents (e.g., DMF, DMSO) for reaction design .

Q. How can researchers validate the purity of this compound post-synthesis?

- Protocol : Combine HPLC (C18 column, isocratic elution with acetonitrile/water) and elemental analysis (C, H, F quantification). Discrepancies >0.3% require re-purification via fractional crystallization or silica gel chromatography .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction mechanisms involving this compound?

- Approach : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to model fluorination transition states. Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms). Pair with ab initio molecular dynamics to simulate solvent effects .

Q. How can experimental design optimize yield in multi-step syntheses?

- Strategy : Apply statistical Design of Experiments (DoE) . For example:

- Factors : Temperature, catalyst loading, reaction time.

- Response surface methodology to identify optimal conditions.

- Example : A 3² factorial design reduced trial counts by 40% in analogous dioxolane syntheses .

Q. How to resolve contradictions in reported reactivity data (e.g., divergent fluorination outcomes)?

- Analysis framework :

- Systematic reproducibility checks : Control trace moisture/O₂ levels.

- Cross-validate analytical methods : Compare ¹⁹F NMR integrals with X-ray crystallography (if crystals are obtainable).

- Meta-analysis : Cluster literature data by reaction conditions (e.g., solvent polarity, catalyst type) to identify outliers .

Q. What methodologies assess bioactivity in fluorinated dioxolanes, and how are false positives mitigated?

- Testing pipeline :

- Antimicrobial assays : Follow CLSI guidelines for MIC determination (e.g., microbroth dilution, 5 × 10⁵ CFU/mL inoculum).

- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to differentiate selective toxicity.

- Data validation : Replicate assays in triplicate with blinded positive/negative controls .

Q. What advanced applications exist in materials science for this compound?

- Emerging uses :

- Fluoropolymer precursors : Radical polymerization kinetics studied via photo-DSC (photo-differential scanning calorimetry).

- Dielectric materials : Measure permittivity (ε) and dielectric loss (tan δ) at 1 MHz–1 GHz.

- Membrane technologies : Evaluate gas separation efficiency (e.g., CO₂/N₂ selectivity) using time-lag permeation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.